2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-{5-[(E)-1-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolidine ring, an iodinated phenyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-1-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, with an α-halo carbonyl compound under basic conditions.
Iodination of the Phenyl Group: The phenyl group is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Condensation Reaction: The iodinated phenyl group is then condensed with an ethoxy-hydroxy benzaldehyde derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to alcohols or other reduced forms.
Substitution: The iodinated phenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, particularly due to the presence of the iodinated phenyl group and the thiazolidine ring, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, which are of interest in medicinal chemistry.
Medicine
In medicinal research, this compound could be explored for its therapeutic potential
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-{5-[(E)-1-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The iodinated phenyl group may facilitate binding to certain enzymes or receptors, while the thiazolidine ring and acetamide moiety could contribute to the compound’s overall bioactivity. The exact pathways and targets involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **2-{5-[(E)-1-(3-HYDROXY-4-METHOXY-5-IODOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
- **2-{5-[(E)-1-(3-ETHOXY-4-HYDROXY-5-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{5-[(E)-1-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the iodinated phenyl group, in particular, sets it apart from similar compounds, as iodine can significantly influence the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C21H19IN2O5S |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
2-[(5E)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19IN2O5S/c1-3-29-16-9-13(8-15(22)19(16)26)10-17-20(27)24(21(28)30-17)11-18(25)23-14-6-4-12(2)5-7-14/h4-10,26H,3,11H2,1-2H3,(H,23,25)/b17-10+ |
InChI Key |
DPULKKHSISRLGA-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)I)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)I)O |
Origin of Product |
United States |
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